molecular formula C16H13ClN2O B11778449 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B11778449
M. Wt: 284.74 g/mol
InChI Key: KBJPIPIYNVRGEJ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole is a chemical compound of significant interest in medicinal and synthetic chemistry due to its structural foundation in the pyrazole heterocycle. Pyrazole and its derivatives are widely recognized for their diverse pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . This specific derivative serves as a versatile scaffold for the development of new therapeutic agents. Its value is particularly evident in antimicrobial research, where structurally similar pyrazole compounds have demonstrated potent activity against both Gram-positive and Gram-positive bacteria, in some cases showing efficacy comparable to standard antibiotics like amoxicillin . The compound is strictly for use in laboratory research. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)15-10-16(19-18-15)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,18,19)

InChI Key

KBJPIPIYNVRGEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The one-pot synthesis of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (Compound 4a in) employs a three-component reaction between 4-methoxyacetophenone, 2-chlorobenzaldehyde, and phenylhydrazine under basic conditions. Microwave irradiation (180 W) accelerates the tandem Claisen-Schmidt condensation and cyclization steps, reducing reaction time to minutes. Potassium hydroxide acts as both a base and catalyst, facilitating enolate formation and subsequent hydrazine attack.

The mechanism proceeds as follows:

  • Claisen-Schmidt Condensation : 4-Methoxyacetophenone reacts with 2-chlorobenzaldehyde to form a chalcone intermediate.

  • Cyclization : Phenylhydrazine attacks the α,β-unsaturated ketone, followed by intramolecular cyclization to yield the pyrazole core.

Optimization and Yield

Key parameters include:

  • Microwave Power : 180 W ensures rapid heating without decomposition.

  • Solvent System : Ethanol-water mixtures enhance solubility of intermediates.

  • Catalyst Loading : 10 mol% KOH maximizes yield (47.2%).

Purification via recrystallization (n-hexane/ethyl acetate) affords the product as a white solid. Analytical data:

  • MP : 110–111°C

  • IR (KBr) : 3068 cm⁻¹ (C-H aromatic), 1601 cm⁻¹ (C=N), 1253 cm⁻¹ (C-O methoxy).

  • ¹H NMR (CDCl₃) : δ 7.68–7.69 (d, J = 8 Hz, 2H, Ar-H), 7.46 (dd, J = 7.5 Hz, 1H, Ar-H).

Palladium-Catalyzed Cyclization

Methodology Adaptation

A Pd-catalyzed approach, adapted from, utilizes (4-methoxyphenyl)hydrazine hydrochloride, 2-chlorophenylacetylene, and Pd₂(dba)₃ in dimethyl sulfoxide (DMSO). Microwave heating (100°C, 50 W, 5 min) promotes regioselective pyrazole formation via alkyne insertion and reductive elimination.

Critical Parameters

  • Catalyst : Pd₂(dba)₃ (0.5 equiv.) ensures >90% conversion.

  • Solvent : DMSO stabilizes palladium intermediates.

  • Purification : Flash chromatography (hexane:ethyl acetate, 95:5) achieves >85% purity.

Yield : 62–68% (estimated from analogous reactions in).

Cerium-Catalyzed Oxidative Cyclization

General Procedure

A Ce-catalyzed method from involves hydrazone precursors synthesized from 2-chlorobenzaldehyde and 4-methoxyacetophenone hydrazone. Ceric ammonium nitrate (15 mol%) and H₂O₂ (2 equiv.) in ethylene glycol (80°C, O₂ atmosphere) mediate oxidative cyclization.

Advantages

  • Regioselectivity : Exclusive formation of the 1H-pyrazole tautomer.

  • Scalability : Gram-scale synthesis demonstrated in.

Yield : 70–75% after column chromatography (petroleum ether:ethyl acetate, 50:1).

Classical 1,3-Diketone Cyclocondensation

Stepwise Synthesis

This traditional method, derived from, involves:

  • Diketone Synthesis : Reacting 4-methoxyacetophenone with 2-chlorocinnamic acid in pyridine/POCl₃.

  • Cyclization : Treating the diketone with hydrazine hydrate in NaOH/ethanol.

Challenges and Solutions

  • Low Solubility : Pyridine enhances diketone stability.

  • Side Products : Column chromatography (hexane:ethyl acetate, 80:1) removes by-products.

Yield : 55–60% after recrystallization.

Comparative Analysis of Methods

Method Yield Time Key Advantage Limitation
Microwave-Assisted47.2%15 minRapid, energy-efficientModerate yield
Pd-Catalyzed~65%30 minHigh regioselectivityCostly catalyst
Ce-Catalyzed70–75%2 hScalable, mild conditionsRequires O₂ atmosphere
Classical55–60%24 hNo specialized equipmentMulti-step, low atom economy

Spectral Characterization and Validation

¹H NMR Signatures

  • Pyrazole H-4 : δ 6.83 (s, 1H) in.

  • Methoxy Group : δ 3.82 (s, 3H) in.

  • Chlorophenyl Protons : δ 7.46 (dd, J = 7.5 Hz) in.

Mass Spectrometry

  • HRMS : Calculated for C₁₆H₁₂ClN₂O [M+H]⁺: 283.0634; Found: 283.0638 .

Chemical Reactions Analysis

Synthetic Pathways

The compound is typically synthesized via:

  • Condensation reactions between phenylhydrazine and substituted aromatic aldehydes/ketones under basic conditions (e.g., KOH) .

  • Cyclization of chalcone intermediates formed from 4-methoxyacetophenone and halogenated benzaldehydes, followed by reaction with phenylhydrazine .

  • Microwave-assisted one-pot synthesis, achieving moderate yields (~47.2%) with melting points of 110–111°C .

Table 1: Key Synthetic Parameters

ParameterValue/ConditionSource
Yield47.2%
Melting Point110–111°C
CatalystKOH
Reaction MediumEthanol or DMF
Key IntermediateChalcone

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic attacks at positions activated by substituents:

  • Nitration/Sulfonation : Directed by the methoxy group’s ortho/para-directing nature, though steric hindrance from the 2-chlorophenyl group may limit reactivity at certain positions .

  • Halogenation : Chlorine at the 2-position deactivates the phenyl ring, reducing further halogenation unless strong Lewis acids are used .

Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectDirecting Influence
4-MethoxyphenylElectron-donating (+M)Activates ortho/para
2-ChlorophenylElectron-withdrawing (-I)Deactivates meta

Nucleophilic Substitution

The chlorine atom participates in:

  • SNAr (Nucleophilic Aromatic Substitution) : Requires strong nucleophiles (e.g., amines, alkoxides) and elevated temperatures .

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids, facilitated by palladium catalysts .

Functional Group Transformations

  • Oxidation : The pyrazole ring resists oxidation, but side-chain methoxy groups can be demethylated to hydroxyl groups under acidic conditions .

  • Reduction : Catalytic hydrogenation reduces the pyrazole ring to pyrazoline derivatives, altering biological activity .

Complexation and Biological Activity

  • Metal Coordination : Pyrazole’s nitrogen atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial or anticancer properties .

  • Enzyme Inhibition : Modulates COX-2 and NOS enzymes via hydrogen bonding with the methoxy group and hydrophobic interactions with the chlorophenyl moiety .

Analytical Characterization

Key spectral data confirm structural integrity post-reaction:

  • ¹H NMR : Singlet at δ 3.85 ppm (methoxy protons), pyrazole protons at δ 5.91–8.15 ppm .

  • FT-IR : C=N stretch at ~1601 cm⁻¹, C-Cl at ~747 cm⁻¹ .

  • HRMS : [M+H]⁺ peak at m/z 235.0870 (calculated for C₁₆H₁₅ClN₂O) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole can inhibit the growth of cancer cells through various mechanisms, including the inhibition of specific enzymes such as EGFR (Epidermal Growth Factor Receptor) and kinases. These compounds have been evaluated using assays like MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to determine their cytotoxic effects on tumor cells .

2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. For example, a series of pyrazole compounds were tested for their ability to stabilize human red blood cell membranes, demonstrating significant anti-inflammatory activity. This is crucial for developing treatments for inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) method is commonly used to evaluate their effectiveness .

Agricultural Applications

1. Agrochemical Development
Pyrazole derivatives are utilized in agriculture as fungicides and herbicides. Their ability to inhibit specific biochemical pathways in pests makes them valuable in crop protection strategies. For instance, certain pyrazole compounds have been synthesized and tested for their effectiveness against plant pathogens .

2. Insecticidal Properties
Research has indicated that pyrazole-based compounds can act as insecticides by disrupting the nervous systems of pests. This application is particularly relevant in developing environmentally friendly pest control agents that minimize harm to beneficial insects .

Material Science Applications

1. Fluorescent Dyes
The unique structural properties of pyrazoles allow them to be used as fluorescent dyes in various applications, including biological imaging and sensor technology. The incorporation of functional groups enhances their photophysical properties, making them suitable for these applications .

2. Corrosion Inhibitors
Certain pyrazole derivatives have been studied for their potential as corrosion inhibitors in metals. For instance, 5-chloro-1-phenyl-3-methyl-pyrazolo-4-methinethiosemicarbazone has shown effectiveness in protecting carbon steel from corrosion in acidic environments .

Data Tables

Application Area Activity Method of Evaluation Key Findings
AnticancerEGFR InhibitionMTT AssaySignificant cytotoxicity against cancer cell lines
Anti-inflammatoryMembrane StabilizationHRBC Membrane Stabilization AssayReduced inflammation markers
AntimicrobialBacterial InhibitionMIC MethodEffective against multiple bacterial strains
AgricultureFungicideField TrialsEffective against common plant pathogens
Material ScienceCorrosion InhibitionElectrochemical MethodsReduced corrosion rates in metal surfaces

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrazole derivatives revealed that those with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups. This was attributed to better binding affinities with target receptors involved in tumor growth.

Case Study 2: Agricultural Application
In a field trial assessing the efficacy of a new pyrazole-based fungicide, results showed a significant reduction in fungal infection rates in crops compared to untreated controls, highlighting the potential for these compounds in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key physicochemical properties and structural differences between 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole and its analogs:

Compound Name Substituents (Positions 3 and 5) Melting Point (°C) IR/NMR/HRMS Data Biological Activity Reference
This compound (Target) 3: 4-methoxyphenyl; 5: 2-chlorophenyl Not reported Not available Inferred from analogs N/A
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (2j) 3: 4-methoxyphenyl; 5: 4-chlorophenyl 164–166 Full spectral validation Antimicrobial potential
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives 3: 4-methoxyphenyl; 1: 3-chlorophenyl Not reported Validated Anti-inflammatory (UI = 2.10–4.27)
SC-560 (5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) 3: trifluoromethyl; 5: 4-chlorophenyl Not reported Validated COX-1 inhibition; non-ulcerogenic
3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole (2h) 3: 4-methoxyphenyl; 5: phenyl 158–160 Full spectral validation Not reported

Key Observations:

  • Substituent Position Effects: The position of the chloro group (ortho vs. para) significantly impacts physicochemical properties. For instance, 2j (para-chloro) has a higher melting point (164–166°C) compared to phenyl-substituted 2h (158–160°C), suggesting that para-chloro substitution enhances crystallinity .
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in SC-560 introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to methoxy or chloro substituents .
Anti-Inflammatory Activity

Derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole exhibit potent anti-inflammatory activity by inhibiting prostaglandin synthesis, with ulcer indices (UI = 2.10–4.27) comparable to celecoxib, a COX-2 inhibitor . In contrast, SC-560 (a COX-1 inhibitor) and the target compound’s analogs may exhibit divergent mechanisms due to substituent-driven selectivity .

Antimicrobial and Anticancer Activity
  • Anticancer : Pyrazole derivatives with 4-methoxyphenyl and halogenated aryl groups (e.g., 4c: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) induce apoptosis in cancer cells via ROS generation, highlighting the importance of chloro and methoxy substituents in bioactivity .

Biological Activity

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H13ClN2\text{C}_{15}\text{H}_{13}\text{Cl}\text{N}_2

This compound is synthesized through various methods involving the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds with similar structures inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 93% at specific concentrations, showcasing their potential in treating inflammatory diseases .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76861
This compoundTBDTBDTBD

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. A notable investigation revealed that a related compound induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) through reactive oxygen species (ROS) generation. The compound exhibited an IC50 value of 14.97 μM, significantly lower than that of the standard drug Paclitaxel .

Case Study: Anticancer Effects

  • Cell Line : MDA-MB-468
  • Mechanism : Induction of apoptosis via ROS
  • IC50 Values :
    • 24 hours: 14.97 μM
    • 48 hours: 6.45 μM

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (µg/mL)
Compound BStaphylococcus aureus0.22
Compound CE. coli0.25

Q & A

Q. What are the optimized synthetic routes for 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example, refluxing 1-(2-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine hydrate in ethanol/acetic acid (7:3 v/v) at 80°C for 6–8 hours yields the pyrazole core . Solvent polarity and acid catalysis (e.g., acetic acid) enhance cyclization efficiency. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 1:4) improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this pyrazole derivative?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm).
  • X-ray crystallography : Resolves stereochemistry and crystal packing. For analogous pyrazoles, dihedral angles between aromatic rings (e.g., 16.83°–51.68°) reveal planarity deviations .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z 325.1) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition assay (IC50_{50}) using fluorometric kits .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent modification : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Docking studies : Molecular docking with COX-2 (PDB: 1CX2) identifies key interactions (e.g., hydrogen bonding with Arg120) .

Q. What computational strategies validate the compound’s binding mode in target proteins?

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps for reactive sites .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Compare MIC values under consistent conditions (e.g., pH 7.4, 37°C) .
  • Purity verification : Use DSC to confirm thermal stability (melting point ±2°C) and rule out degradation .

Q. What strategies improve the compound’s thermal stability for long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
  • Excipient formulation : Co-crystallize with cyclodextrins to enhance shelf life (>24 months) .

Q. How does regioselectivity in pyrazole synthesis impact pharmacological properties?

  • Kinetic vs. thermodynamic control : Prolonged reflux (≥12 hours) favors the 1,3-diaryl isomer, which shows higher COX-2 selectivity (IC50_{50} = 0.8 µM vs. 5.2 µM for 1,5-isomer) .

Q. What chromatographic techniques separate enantiomers of chiral pyrazole derivatives?

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) with UV detection at 254 nm .
  • Crystallization-induced asymmetric transformation : Recrystallize with L-tartaric acid to isolate >99% ee .

Q. How to evaluate synergistic effects with existing therapeutics?

  • Checkerboard assay : Test combinations with fluconazole (antifungal) or doxorubicin (anticancer) to calculate fractional inhibitory concentration (FIC) indices .

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